molecular formula C7H4BrFO3 B13889751 3-Bromo-4-fluoro-5-hydroxybenzoic acid

3-Bromo-4-fluoro-5-hydroxybenzoic acid

Cat. No.: B13889751
M. Wt: 235.01 g/mol
InChI Key: OYHGVXITAZUQIE-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-hydroxybenzoic acid is a halogenated benzoic acid derivative. It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-hydroxybenzoic acid typically involves the halogenation of a precursor benzoic acid derivative. One common method is the bromination of 4-fluoro-5-hydroxybenzoic acid using bromine in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzoic acid derivatives.

    Oxidation Reactions: Formation of 3-Bromo-4-fluoro-5-hydroxybenzaldehyde or 3-Bromo-4-fluoro-5-hydroxybenzoate.

    Reduction Reactions: Formation of 3-Bromo-4-fluoro-5-hydroxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-fluoro-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 4-Bromo-3-hydroxybenzoic acid
  • 3-Bromo-5-hydroxybenzoic acid

Uniqueness

3-Bromo-4-fluoro-5-hydroxybenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a versatile compound in various applications .

Properties

Molecular Formula

C7H4BrFO3

Molecular Weight

235.01 g/mol

IUPAC Name

3-bromo-4-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12)

InChI Key

OYHGVXITAZUQIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)C(=O)O

Origin of Product

United States

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